(S)-tert-Butyl methyl(piperidin-3-yl)carbamate chemical properties
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate chemical properties
An In-depth Technical Guide to (S)-tert-Butyl methyl(piperidin-3-yl)carbamate
Executive Summary: (S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a versatile synthetic building block, it incorporates a piperidine scaffold, a common motif in neurologically active compounds, and a Boc-protected secondary amine, facilitating multi-step synthetic campaigns. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, characteristic reactivity, and applications for researchers and drug development professionals. It is designed to be a foundational resource, synthesizing technical data with practical, field-proven insights to empower its effective use in the laboratory.
Introduction: The Strategic Value of Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for targeting a wide range of biological receptors. When incorporated into a chiral molecule such as (S)-tert-Butyl methyl(piperidin-3-yl)carbamate, it provides a stereochemically defined core for building complex and specific therapeutic agents. The presence of a tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and allows for controlled deprotection under specific acidic conditions, making it a highly valuable intermediate in the synthesis of novel pharmaceuticals.[1][2] This compound is particularly relevant for developing treatments for neurological disorders, where piperidine-containing molecules have a proven track record.[3]
Core Physicochemical and Structural Properties
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate (CAS Number: 309962-63-8) is a bifunctional organic molecule featuring a secondary amine within the piperidine ring and a Boc-protected secondary amine at the C3-position.[4] This structure provides two distinct points for chemical modification, a key feature for its role as a synthetic intermediate.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | [4] |
| CAS Number | 309962-63-8 | [4] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |
| Molecular Weight | 214.30 g/mol | [4] |
| Boiling Point | 288 °C (Predicted) | [5] |
| Density | 1.01 g/cm³ (Predicted) | [5] |
| Topological Polar Surface Area | 41.6 Ų | [4] |
| Storage Temperature | 2-8°C |[5] |
Spectroscopic Profile
While empirical spectroscopic data for (S)-tert-Butyl methyl(piperidin-3-yl)carbamate is not widely published, its structure allows for the prediction of key characteristic signals essential for its identification and quality control.
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¹H-NMR: The spectrum is expected to show a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9H, which corresponds to the protons of the tert-butyl group. A singlet corresponding to the N-methyl group would appear around 2.7-2.9 ppm. The protons on the piperidine ring would present as a series of complex multiplets in the 1.5-3.5 ppm range. The proton on the piperidine nitrogen (NH) would likely appear as a broad singlet.
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¹³C-NMR: Key signals would include the carbonyl carbon of the carbamate group at approximately 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are expected around 80 ppm and 28 ppm, respectively. The N-methyl carbon would be visible around 30-35 ppm, with the piperidine ring carbons appearing in the 25-55 ppm range.
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IR Spectroscopy: A strong absorption band between 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the carbamate functional group. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹. The N-H stretching of the secondary amine in the piperidine ring would appear as a moderate band in the 3300-3500 cm⁻¹ region.
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Mass Spectrometry: The nominal mass of the molecule is 214.30. High-resolution mass spectrometry (HRMS) should confirm the exact mass of 214.1681, corresponding to the molecular formula C₁₁H₂₂N₂O₂.[4]
Synthesis and Manufacturing
A robust and scalable synthesis is critical for the utility of any chemical intermediate. While multiple routes can be envisioned, a practical approach involves the selective modification of a commercially available chiral precursor.
Retrosynthetic Analysis and Proposed Pathway
A logical synthetic strategy begins with a readily available chiral building block, (S)-3-aminopiperidine or its Boc-protected analogue. The key challenge is the selective N-methylation of the exocyclic amine without affecting the piperidine ring nitrogen. The following protocol outlines a plausible and efficient method starting from (S)-tert-butyl piperidin-3-ylcarbamate.
Recommended Experimental Protocol
Disclaimer: This protocol is a theoretical procedure based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-tert-butyl piperidin-3-ylcarbamate (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).
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Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality Note: A strong, non-nucleophilic base is required to deprotonate the carbamate nitrogen, which is significantly less basic than the piperidine nitrogen, forming the corresponding anion.
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Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating complete anion formation.
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N-Methylation: Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe. Causality Note: Methyl iodide is a potent electrophile that undergoes an Sₙ2 reaction with the carbamate anion to form the desired N-methylated product.
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Reaction Completion: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Dilute with water and extract the product with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the orthogonal reactivity of its two nitrogen centers. The piperidine nitrogen is a nucleophilic secondary amine, while the exocyclic nitrogen is protected as a stable carbamate.
Reactivity of the Piperidine Nitrogen
The secondary amine within the piperidine ring is nucleophilic and readily undergoes a variety of standard transformations:
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N-Alkylation and N-Arylation: It can be alkylated or arylated using electrophiles such as alkyl halides or aryl halides (e.g., Buchwald-Hartwig amination) to introduce diverse substituents.
-
N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides provides the corresponding amides and sulfonamides, which are common functionalities in drug molecules.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction affords N-substituted derivatives, a powerful method for building molecular complexity.
Deprotection of the Carbamate Group
The Boc group is stable to a wide range of reaction conditions, including basic, reductive, and mildly acidic environments. However, it can be efficiently cleaved under strongly acidic conditions.
-
Acidolysis: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol) at room temperature cleanly removes the Boc group, liberating the secondary methylamine functionality. This unmasks a new reactive handle for further synthetic elaboration.
Applications in Drug Discovery
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a high-value intermediate for synthesizing complex pharmaceutical targets. Its stereochemistry is pre-defined, avoiding costly chiral separations later in a synthetic sequence. It serves as a precursor for molecules where a methylamino-substituted piperidine is a key pharmacophore.[6] Its applications span several therapeutic areas, including but not limited to:
-
Orexin Receptor Antagonists: For the treatment of insomnia and other sleep disorders.[6]
-
IRAK4 Inhibitors: Targeting interleukin-1 receptor-associated kinase 4 for autoimmune diseases.[6]
-
CNS-Active Agents: The piperidine core is a well-established scaffold for targeting receptors in the central nervous system.[3]
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Based on GHS classifications for this compound and related structures, appropriate precautions must be taken.[4]
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[4] |
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols. Avoid contact with skin, eyes, and clothing.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Recommended storage is at 2-8°C.[5]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[9]
Conclusion
(S)-tert-Butyl methyl(piperidin-3-yl)carbamate is a strategically important chiral building block for modern drug discovery. Its defined stereochemistry, orthogonally reactive nitrogen centers, and the robust nature of the Boc protecting group provide chemists with a reliable and versatile tool for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
References
-
Chemsrc. (2025). (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: tert-Butyl 〔[4-(2-methoxyethyl)piperidin-4-yl]methyl〕carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]
-
UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: TERT-BUTYL (1-NITROSOPIPERIDIN-3-YL)CARBAMATE. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
Pharmaffiliates. (n.d.). tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
Sources
- 1. myuchem.com [myuchem.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-3-N-Boc-3-(methylamino)piperidine CAS#: 309962-63-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. fishersci.ie [fishersci.ie]
- 9. kishida.co.jp [kishida.co.jp]
